3-(2-Methoxy-3-pyridinyl)propanoic acid 3-(2-Methoxy-3-pyridinyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 944998-13-4
VCID: VC2850982
InChI: InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
SMILES: COC1=C(C=CC=N1)CCC(=O)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

3-(2-Methoxy-3-pyridinyl)propanoic acid

CAS No.: 944998-13-4

Cat. No.: VC2850982

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxy-3-pyridinyl)propanoic acid - 944998-13-4

Specification

CAS No. 944998-13-4
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 3-(2-methoxypyridin-3-yl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Standard InChI Key NCTIRVTVGMLEBW-UHFFFAOYSA-N
SMILES COC1=C(C=CC=N1)CCC(=O)O
Canonical SMILES COC1=C(C=CC=N1)CCC(=O)O

Introduction

3-(2-Methoxy-3-pyridinyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids and heterocyclic compounds. It features a pyridine ring with a methoxy group at the second position and a propanoic acid moiety attached at the third position. This unique structure contributes to its potential biological activity and chemical reactivity, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine.

Synthesis of 3-(2-Methoxy-3-pyridinyl)propanoic acid

The synthesis of 3-(2-Methoxy-3-pyridinyl)propanoic acid typically involves the alkylation of 2-methoxypyridine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is often conducted in organic solvents like dimethylformamide at elevated temperatures to enhance efficiency. In industrial settings, continuous flow reactors may be used to optimize yield and purity, with purification methods such as recrystallization or chromatography employed to isolate the final product.

Pharmacology and Biochemistry

  • Potential Therapeutic Effects: The compound is explored for its potential as a precursor in drug synthesis due to its structural similarity to pyridine-based compounds known for various biological activities. It is also investigated for anti-inflammatory and analgesic properties.

  • Chelation Agent: In biochemistry, it serves as a bidentate chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺, enhancing fluorescence in sol-gels.

Analytical Chemistry

  • Standard and Reagent: It is used in the development of new analytical reagents and standards due to its stable and reactive pyridine ring. The compound is utilized to calibrate instruments and as a standard in quantitative analyses.

Materials Science

  • Coordination Polymers and MOFs: The compound is investigated for its role in synthesizing coordination polymers and metal-organic frameworks (MOFs) due to its ability to bind metal ions. The synthesized MOFs exhibit high surface areas and stability, making them suitable for applications like gas storage and separation.

Environmental Remediation

  • Heavy Metal Removal: Its potential for environmental remediation is studied, particularly in removing heavy metals from wastewater through complexation.

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